molecular formula C10H15N3O2 B1375067 Tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 1227461-24-6

Tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B1375067
CAS No.: 1227461-24-6
M. Wt: 209.24 g/mol
InChI Key: ZUWAEUIARMWGSF-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.

    Reaction Steps:

    Reaction Conditions: These reactions are often carried out under mild to moderate temperatures (0-100°C) and may require the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or aldehydes.

    Substitution: Formation of halogenated or alkylated pyrrole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.

Industry

In the chemical industry, this compound can be used as a building block for the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism by which tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the amino group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Lacks the amino and cyano groups, making it less versatile in chemical reactions.

    3-Amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate: Without the tert-butyl group, it may have different solubility and stability properties.

Uniqueness

Tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The tert-butyl group offers steric protection, enhancing the compound’s stability, while the amino and cyano groups provide sites for further chemical modifications.

Properties

IUPAC Name

tert-butyl 3-amino-4-cyano-2,5-dihydropyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-5-7(4-11)8(12)6-13/h5-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWAEUIARMWGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C(C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227461-24-6
Record name tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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